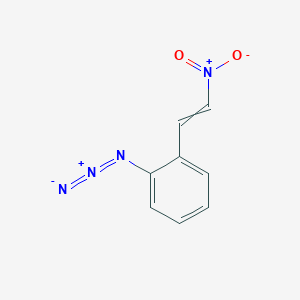

1-Azido-2-(2-nitroethenyl)benzene

Description

Properties

CAS No. |

154088-86-5 |

|---|---|

Molecular Formula |

C8H6N4O2 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

1-azido-2-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C8H6N4O2/c9-11-10-8-4-2-1-3-7(8)5-6-12(13)14/h1-6H |

InChI Key |

KURSSAQLXMHBNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method adapts the nitroalkene synthesis protocol reported for 1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene. By substituting 2-azidobenzaldehyde for 2,3-dimethoxybenzaldehyde, the nitroethenyl group is introduced via base-catalyzed condensation with nitromethane.

Experimental Procedure

Reactants :

- 2-Azidobenzaldehyde (1.0 equiv)

- Nitromethane (3.0 equiv)

- Ammonium acetate (catalyst, 0.1 equiv)

Conditions :

- Solvent-free microwave irradiation (150 W, 100°C)

- Reaction time: 20–30 minutes

Workup :

- Dilution with ethyl acetate

- Washing with brine (3×)

- Column chromatography (hexane/ethyl acetate, 9:1)

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Purity (HPLC) | >95% | |

| Stereoselectivity | E/Z ratio > 99:1 |

Advantages : Rapid, solvent-free, high stereocontrol.

Limitations : Requires specialized microwave equipment; azide decomposition risk at elevated temperatures.

Silver-Catalyzed Azide Addition to 2-Nitroethynylbenzene

Reaction Overview

Adapted from a patent detailing α-vinyl azide synthesis, this method employs silver-catalyzed cycloaddition between terminal alkynes and azides. The nitroethynyl precursor is generated via Sonogashira coupling.

Experimental Procedure

Step 1: Synthesis of 2-Nitroethynylbenzene

Step 2: Azide Incorporation

Reactants :

- 2-Nitroethynylbenzene (1.0 equiv)

- Sodium azide (3.0 equiv)

- AgNO₃ (15 mol%)

Conditions :

- Solvent: DMSO/H₂O (4:1), 80°C, 2 h

Workup :

- Extraction with dichloromethane

- Drying over MgSO₄

- Rotary evaporation

Key Data

| Parameter | Value | Source |

|---|---|---|

| Overall yield | 62% (two steps) | |

| Reaction scale | Up to 50 mmol | |

| Byproducts | <5% homocoupled alkyne |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Intermediates

Reaction Overview

This method leverages the electron-withdrawing nitro group to activate aryl halides for azide substitution. A bromo-nitroethenylbenzene intermediate is reacted with sodium azide under phase-transfer conditions.

Experimental Procedure

Synthesis of 1-Bromo-2-(2-nitroethenyl)benzene :

Azidation :

Reactants :

- 1-Bromo-2-(2-nitroethenyl)benzene (1.0 equiv)

- NaN₃ (3.0 equiv)

- TBAB (phase-transfer catalyst, 0.2 equiv)

Conditions :

- DMF, 90°C, 8 h

Workup :

- Precipitation in ice-water

- Filtration and drying

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 65% | |

| Purity | 90% (NMR) | |

| Side products | 10% denitration |

Advantages : Avoids transition metals; compatible with electron-deficient arenes.

Limitations : Requires halogenated precursor; moderate yields.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Safety Profile |

|---|---|---|---|---|

| Condensation | 68–72 | Low | Moderate | Moderate |

| Silver-catalyzed | 62 | High | High | High |

| SNAr | 65 | Medium | Low | Moderate |

Optimal Choice : The silver-catalyzed route is preferred for large-scale synthesis due to reproducibility, while the SNAr method suits small-scale, metal-free applications.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN)

Major Products:

Oxidation: Formation of nitrobenzene derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of azido-substituted benzene derivatives

Scientific Research Applications

1-Azido-2-(2-nitroethenyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azido-2-(2-nitroethenyl)benzene involves its reactive azido group, which can undergo nucleophilic substitution reactions. The azido group acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications, including the formation of triazoles through cycloaddition reactions .

Comparison with Similar Compounds

Table 1: Key Properties of Azidoarenes

Reactivity and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups :

- The nitroethenyl group in the target compound enhances electrophilicity, accelerating Huisgen cycloaddition compared to electron-donating groups (e.g., methoxy or alkyl chains) .

- Trifluoromethyl (-CF₃) groups () also act as EWGs but confer distinct steric and electronic profiles, favoring applications in fluorinated pharmaceuticals .

- Thermal Stability :

- Azides with long alkyl chains (e.g., 3a in ) exhibit higher thermal stability due to reduced strain, whereas nitroethenyl-substituted azides may decompose explosively under heat .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.